Papbl
Overview
Description
Synthesis Analysis
Synthetic methodologies for polymers and ligands have been developed to enhance chemical reactions and material properties. For example, a novel class of phosphine ligands has been practically synthesized, showing high efficiency in the Suzuki reaction of aryl chlorides (Zapf et al., 2004). Additionally, synthesis strategies employing thiol-ene click reactions have been utilized to create methacrylic phosphonic acid-functionalized polyhedral oligomeric silsesquioxanes (POSSs), demonstrating a facile methodology for developing advanced materials (Karuppasamy et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds plays a crucial role in determining their chemical reactivity and physical properties. Studies have illustrated the significance of molecular packing and isomerism in polyimides, revealing how the head/tail isomeric structure influences material properties (Luo et al., 2017). Another example is the investigation into the structure of PABP2.poly(A) complexes, which form oligomeric particles, highlighting the impact of molecular arrangements on functional performance (Keller et al., 2000).
Chemical Reactions and Properties
Chemical reactions underpin the synthesis and modification of materials. For instance, on-surface synthesis has emerged as an effective means to construct large organic molecules, including polycyclic aromatic hydrocarbons (PAHs), via chemical reactions on metal surfaces (Méndez et al., 2011). Moreover, the synthesis of nickel(II) complexes from 2-[N-(alpha-picolyl)amino]benzophenone and alpha- or beta-amino acids demonstrates the versatility of chemical reactions in generating complex molecular structures (Deng et al., 2007).
Physical Properties Analysis
The physical properties of materials, such as mechanical strength and thermal expansion, are crucial for their application. The study by Luo et al. (2017) also highlighted the influence of molecular packing on the mechanical properties and thermal expansion coefficients of polyimides, indicating the importance of structural analysis in material design.
Chemical Properties Analysis
Chemical stability, reactivity, and functional group interactions define the utility of materials in various applications. Covalent organic frameworks (COFs) with remarkable chemical stability due to their construction via a combination of reversible and irreversible organic reactions exemplify how chemical properties can be tailored for specific needs (Kandambeth et al., 2012).
Scientific Research Applications
Pulmonary Alveolar Proteinosis (PAP) : PAP is a rare pulmonary disease with autoimmune forms accounting for most cases. Research has focused on novel therapies targeting alveolar macrophages or anti-GM-CSF antibodies (Borie et al., 2011).
Educational Research : The use of PAPBL (Peer-Assisted Problem-Based Learning) has shown to be beneficial in postgraduate education, helping students develop skills, build confidence, and gain practical experience (Lang, 2022).
Plasma Absorption Probes : Optimized plasma absorption probes (PAP) have proven effective for determining electron densities in reactive plasmas, particularly in discharges in reactive gases (Scharwitz et al., 2009).
Non-Invasive Prenatal Diagnosis : PAP assay has been developed for non-invasive prenatal diagnosis of beta-thalassemia major and sickle-cell disease, representing a significant advancement in prenatal care (Phylipsen et al., 2012).
PAP in Molecular Pathogenesis : The molecular pathogenesis of PAP involves disrupted GM-CSF signaling, impairing alveolar macrophages' ability to catabolize surfactant and perform host defense functions (Carey & Trapnell, 2010).
Cervical Cancer Screening : DNA-based molecular testing for human papillomavirus has emerged as a novel approach to cervical cancer screening, replacing the traditional Pap smear (Hogarth et al., 2012).
Sleep Disorders : Continuous PAP (CPAP) treatment is effective in treating various sleep disorders like obstructive sleep apnea, central sleep apnea, and chronic hypoventilation in adults (Gay et al., 2006).
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-(4-aminophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO11/c19-7-1-3-8(4-2-7)27-17-15(26)13(24)16(10(6-21)29-17)30-18-14(25)12(23)11(22)9(5-20)28-18/h1-4,9-18,20-26H,5-6,19H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHWUNNDLIWPAO-MUKCROHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938869 | |
Record name | 4-Aminophenyl 4-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Papbl | |
CAS RN |
17691-02-0 | |
Record name | 4-Aminophenyl beta-lactoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017691020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminophenyl 4-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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